N-(4-chlorobenzyl)-2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Overview
Description
N-(4-chlorobenzyl)-2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a useful research compound. Its molecular formula is C19H15Cl2N3O2 and its molecular weight is 388.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.0541321 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
The synthesis of benzothiazolinone acetamide analogs, including molecules similar to N-(4-chlorobenzyl)-2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, has been explored for their potential application in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. These compounds also exhibit non-linear optical activity, indicating potential in photovoltaic efficiency modeling. Molecular docking studies have suggested that some analogs could interact with Cyclooxygenase 1 (COX1), hinting at possible therapeutic applications (Mary et al., 2020).
Potential Inhibition of Corrosion
A study focused on the effects of substituting oxygen with sulfur in a pyridazinic molecule, akin to the structure of this compound, demonstrated an increase in the efficiency of corrosion inhibition of steel in an acidic medium. This change improved inhibition efficiency significantly, highlighting the molecule's potential in corrosion prevention applications (Bouklah et al., 2004).
Antimicrobial and Antifungal Activities
Research into pyridazinone-acetohydrazide derivatives, similar in structure to this compound, has identified compounds with significant activity against both Gram-positive and Gram-negative bacteria. This study suggests the potential of these compounds as antimicrobial agents, providing a basis for further investigation into their therapeutic use (Sukuroglua et al., 2012).
Antihypertensive Agents
The synthesis of esters derived from 4-acetyl-2-(2-hydroxyethyl)-5,6-bis(4-chlorophenyl)-2H-pyridazin-3-one, which shares a similar core structure to this compound, demonstrated increased antihypertensive activity in animal models. This indicates the potential of structurally related compounds in the development of new antihypertensive medications (Fogt et al., 1980).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c20-14-7-5-13(6-8-14)11-22-18(25)12-24-19(26)10-9-17(23-24)15-3-1-2-4-16(15)21/h1-10H,11-12H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWGCMDJGHVOSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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